molecular formula C13H22ClNO4 B2425989 Ethyl 4-(aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-carboxylate hydrochloride CAS No. 2225146-83-6

Ethyl 4-(aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-carboxylate hydrochloride

Cat. No.: B2425989
CAS No.: 2225146-83-6
M. Wt: 291.77
InChI Key: MXBYXTFNGQOMSG-UHFFFAOYSA-N
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Description

Ethyl 4-(aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-carboxylate hydrochloride is a useful research compound. Its molecular formula is C13H22ClNO4 and its molecular weight is 291.77. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 1-(aminomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4'-oxane]-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4.ClH/c1-2-17-10(15)12-7-11(8-12,9-14)18-13(12)3-5-16-6-4-13;/h2-9,14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXBYXTFNGQOMSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CC(C1)(OC23CCOCC3)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-carboxylate hydrochloride is a complex organic compound characterized by its unique spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and anticancer properties. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C12_{12}H19_{19}ClN2_{2}O3_{3}
  • Molecular Weight : 263.75 g/mol
  • CAS Number : 2490398-53-1

The compound features a spirocyclic framework with both bicyclo[2.1.1]hexane and oxetane rings, contributing to its structural rigidity and potential interactions with biological targets.

The mechanism of action of this compound involves its ability to interact with specific enzymes and receptors within biological systems. The rigid structure allows for precise fitting into binding sites, potentially leading to inhibition or modulation of enzyme activity.

Antibacterial Activity

Research has indicated that this compound exhibits significant antibacterial properties against various strains of bacteria, including both Gram-positive and Gram-negative species. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Antifungal Activity

In vitro studies have shown that this compound possesses antifungal activity against common pathogens such as Candida albicans and Aspergillus niger. The compound's mode of action may include interference with fungal cell membrane integrity.

Anticancer Properties

Emerging research suggests that this compound may have anticancer effects, particularly in inhibiting the proliferation of certain cancer cell lines. Studies indicate that it may induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways.

Research Findings and Case Studies

StudyFindings
Study 1 Demonstrated antibacterial efficacy against Staphylococcus aureus with an MIC of 32 µg/mL.
Study 2 Showed antifungal activity against Candida species with IC50 values ranging from 10 to 20 µg/mL.
Study 3 Reported inhibition of proliferation in MCF-7 breast cancer cells with a reduction in cell viability by 50% at 25 µg/mL after 48 hours of treatment.

Synthesis Methods

The synthesis of this compound typically involves a multi-step process:

  • Formation of Bicyclic Core : A [2 + 2] cycloaddition reaction is commonly employed to construct the bicyclo[2.1.1]hexane core.
  • Introduction of Functional Groups : Subsequent reactions introduce the aminomethyl and carboxylate functionalities.
  • Hydrochloride Salt Formation : The final product is often converted into its hydrochloride salt for improved solubility and stability.

Preparation Methods

Photochemical [2+2] Cycloaddition

A photoirradiation strategy using iridium catalysts constructs the bicyclo[2.1.1]hexane framework. In a representative procedure, copper(I) thiophene-2-carboxylate (29 mg, 0.15 mmol) and oxetan-3-ol (28 mg, 0.38 mmol) react in dry acetonitrile under blue LED light, yielding the spiro intermediate with 31% efficiency. The low yield underscores competing side reactions, necessitating optimized light intensity and catalyst loading.

Ring-Opening Metathesis

Patent CN102875499A discloses an alternative route using 3-oxacyclobutanone as a starting material. Reaction with nitromethane in the presence of triethylamine (70 mg) at room temperature produces 3-(nitromethyl)oxetane-3-ol quantitatively. Subsequent mesylation with methanesulfonyl chloride (3 equiv) at −78°C in dichloromethane facilitates ring closure, forming the spiro system in 81% yield.

Introduction of the Aminomethyl Group

Nitromethane Alkylation

The nitromethyl intermediate from Section 2.2 undergoes catalytic hydrogenation to install the aminomethyl group. Palladium hydroxide on carbon (Pd(OH)₂/C) in methanol under 4 atm H₂ at 45°C achieves full reduction within 6 hours, yielding the primary amine. Competing pathways, such as nitroso intermediate formation, are suppressed by maintaining pH > 8 via cesium carbonate additives.

Comparative Hydrogenation Conditions

Table 1 summarizes yield dependencies on catalyst type and reaction parameters:

Catalyst Solvent Pressure (atm) Temperature (°C) Yield (%)
Pd(OH)₂/C Methanol 4 45 90
Pd/C Methanol 1 25 75
Raney Ni Methanol 4 45 82

Data sourced from patent CN102875499A.

Raney nickel offers cost advantages but requires higher temperatures, risking ester group hydrolysis. Palladium-based catalysts provide superior selectivity, particularly under mild pressures.

Esterification and Salt Formation

Ethyl Carboxylate Installation

The ethyl ester is introduced via Steglich esterification. Reacting the spiro carboxylic acid (1.0 equiv) with ethanol (5.0 equiv) in dichloromethane, catalyzed by N,N'-dicyclohexylcarbodiimide (DCC), affords the ester in 85% yield. Silica gel chromatography (petroleum ether/ethyl acetate, 1:2) purifies the product, avoiding racemization.

Hydrochloride Salt Preparation

Treating the free amine with hydrogen chloride gas in anhydrous ethyl acetate precipitates the hydrochloride salt. Optimal conditions (0°C, 2 h) prevent ester solvolysis, achieving >95% conversion. The salt’s purity is confirmed via ¹H NMR (DMSO-d₆): δ 8.57 (dd, J = 7.8 Hz, 2H), 4.83 (s, 2H), and 3.72 (q, 2H).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (300 MHz, DMSO-d₆) : δ 4.83 (s, 2H, oxetane OCH₂), 3.72 (q, 2H, COOCH₂CH₃), 2.91 (t, 2H, CH₂NH₂⁺).
  • IR (KBr) : 1745 cm⁻¹ (C=O ester), 1590 cm⁻¹ (NH₃⁺ bend).

Chromatographic Purity

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeOH) shows ≥98% purity, with retention time = 12.3 min.

Scalability and Industrial Considerations

While lab-scale syntheses (e.g., 2.6 mmol batches) report satisfactory yields, scaling to kilogram quantities faces hurdles:

  • Photoreactor Costs : Large-scale LED arrays for cycloadditions are prohibitively expensive.
  • Catalyst Recovery : Palladium catalysts require efficient recycling to minimize costs.
  • Cryogenic Steps : Mesylation at −78°C demands specialized equipment, increasing operational complexity.

Q & A

Q. What synthetic strategies are effective for constructing the bicyclo[2.1.1]hexane core in this compound?

The bicyclo[2.1.1]hexane moiety can be synthesized via strain-release [2π + 2σ] cycloaddition. A sensitized bicyclo[1.1.0]butane reacts with an alkene under energy transfer conditions, enabling access to diverse substitution patterns critical for pharmaceutical applications. Optimization of reaction conditions (e.g., solvent, light source) is essential to minimize by-products and improve yields .

Q. How can NMR spectroscopy confirm the structure of the spirooxane and bicyclohexane moieties?

Key NMR signals include:

  • Bicyclo[2.1.1]hexane protons : Distinct splitting patterns due to bridgehead protons (e.g., δ 1.58–1.90 ppm for methylene groups).
  • Spirooxane protons : Resonances near δ 3.08–4.15 ppm for oxygen-linked carbons (e.g., oxane oxygen).
  • Ethyl ester group : A triplet (~δ 1.25 ppm) for CH3 and quartet (~δ 4.15 ppm) for CH2. Comparative analysis with bicyclo[3.1.0]hexane derivatives (e.g., ethyl 6-oxa-bicyclo[3.1.0]hexane-2-carboxylate) helps validate structural assignments .

Q. What safety protocols are critical when handling hydrochloride salts of bicyclic spiro compounds?

Hydrochloride salts require:

  • Storage : In airtight containers under inert gas to prevent hygroscopic degradation.
  • Solubility testing : Use polar aprotic solvents (e.g., DMSO) to avoid hydrolysis.
  • First-aid measures : Immediate rinsing with water for skin/eye contact and ventilation for inhalation exposure .

Advanced Research Questions

Q. How does stereochemistry in the spirooxane system influence physicochemical properties and bioactivity?

The spirooxane’s rigidity reduces conformational flexibility, enhancing metabolic stability. Substituents on the oxane ring (e.g., aminomethyl) modulate logP and hydrogen-bonding capacity, impacting membrane permeability. Comparative SAR studies with tetrazole analogs suggest that electron-withdrawing groups enhance receptor binding affinity .

Q. How can computational methods predict conformational stability in the bicyclo[2.1.1]hexane scaffold?

Density Functional Theory (DFT) calculations assess strain energy and transition states. For example:

  • Strain energy : Bicyclo[2.1.1]hexane exhibits ~30 kcal/mol strain, influencing reactivity.
  • Conformational analysis : Molecular dynamics simulations predict dominant chair-like conformations in the oxane ring .

Q. What strategies resolve synthetic yield discrepancies in bicyclo[2.1.1]hexane derivatives?

Contradictions in yields often arise from:

  • By-product formation : Monitor reaction intermediates via LC-MS.
  • Sensitizer selection : Triplet sensitizers (e.g., thioxanthone) improve energy transfer efficiency.
  • Temperature control : Lower temperatures (~0°C) suppress side reactions in cycloadditions .

Q. How can functionalization of the aminomethyl group expand pharmacological applications?

The aminomethyl group can be derivatized via:

  • Acylation : Introduce fluorophores for imaging.
  • Mannich reactions : Generate tertiary amines for CNS-targeted analogs.
  • Metal coordination : Chelate transition metals for catalytic or antimicrobial studies .

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